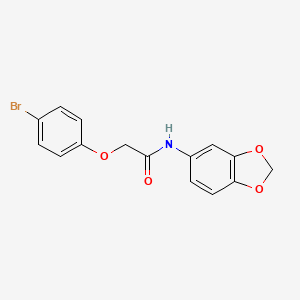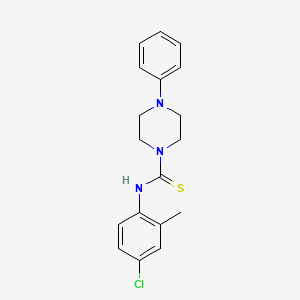![molecular formula C21H18N4O6S B4655315 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4655315.png)
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide
Descripción general
Descripción
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, also known as NPG-BAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and other metabolic pathways.
Aplicaciones Científicas De Investigación
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been used in scientific research to study the role of GAPDH in various cellular processes. GAPDH has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to inhibit GAPDH activity in vitro and in vivo, leading to a decrease in glycolysis and ATP production. This compound has also been used to study the effects of GAPDH inhibition on cell death, autophagy, and oxidative stress.
Mecanismo De Acción
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide inhibits GAPDH by binding to the enzyme's active site and preventing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to a decrease in ATP production and an increase in cellular stress. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH.
Biochemical and Physiological Effects:
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have several biochemical and physiological effects. Inhibition of GAPDH by 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide leads to a decrease in glycolysis and ATP production, which can result in cellular stress and death. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has also been shown to induce autophagy and cell death in cancer cells by inhibiting GAPDH. In addition, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of GAPDH, making it a valuable tool for studying the role of this enzyme in cellular processes. 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide is also relatively stable and can be used in a variety of experimental conditions. However, 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and pathways are not well understood.
Direcciones Futuras
There are several future directions for research on 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. One area of interest is the development of more potent and specific inhibitors of GAPDH. Another area of research is the application of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in animal models of disease to study its effects on disease progression and treatment. Finally, the use of 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Propiedades
IUPAC Name |
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c22-21(27)16-10-4-5-11-17(16)23-20(26)14-24(15-8-2-1-3-9-15)32(30,31)19-13-7-6-12-18(19)25(28)29/h1-13H,14H2,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZXAAHVVZPJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-fluorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4655244.png)
![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655264.png)
![{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4655269.png)
![ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate](/img/structure/B4655273.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4655281.png)

![N-[3-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4655303.png)
![3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4655318.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4655326.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4655329.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4655339.png)
![4-(ethoxycarbonyl)-1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium bromide](/img/structure/B4655343.png)
![3-butoxy-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4655344.png)